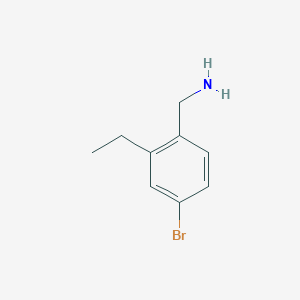

4-Bromo-2-ethyl benzylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

(4-bromo-2-ethylphenyl)methanamine |

InChI |

InChI=1S/C9H12BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2,6,11H2,1H3 |

InChI Key |

PGFZRULGWHWYJT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)CN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 4-Bromo-2-ethylbenzylamine

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4-Bromo-2-ethylbenzylamine presents a classic challenge in aromatic substitution chemistry: achieving precise regiocontrol on a benzene ring decorated with both activating (ethyl) and deactivating (bromo) groups, while establishing an aminomethyl moiety without compromising the aryl bromide.

This guide prioritizes a Linear Construction Strategy starting from the commercially available 2-ethylaniline . This pathway is selected for its high regiochemical fidelity. By leveraging the strong ortho/para directing power of the amine (protected as an acetamide) against the steric bulk of the ortho-ethyl group, we can install the bromine atom at the para position with >95% selectivity. Subsequent transformation of the amine to a nitrile via the Sandmeyer reaction, followed by a chemoselective reduction, affords the target benzylamine.

Key Technical Challenges:

-

Regioselectivity: Preventing ortho-bromination relative to the ethyl group.

-

Chemoselectivity: Reducing the nitrile (or amide/imine) intermediate without hydrodehalogenating the aryl bromide.

-

Safety: Managing the risks associated with diazonium intermediates and cyanide reagents.

Part 2: Retrosynthetic Analysis

The retrosynthetic logic relies on disconnecting the benzylic carbon-nitrogen bond. While reductive amination of the corresponding aldehyde is a viable convergent route, the aldehyde precursor is less accessible than the aniline precursor. Therefore, the nitrile route is preferred for de novo synthesis.

Logic Flow

-

Target: 4-Bromo-2-ethylbenzylamine.

-

Disconnection 1 (FGI): Reduction of 4-Bromo-2-ethylbenzonitrile.

-

Disconnection 2 (C-C Bond Formation): Sandmeyer Cyanation of 4-Bromo-2-ethylaniline.

-

Disconnection 3 (C-Hal Bond Formation): Electrophilic Aromatic Substitution (Bromination) of 2-ethylacetanilide.

-

Starting Material: 2-Ethylaniline.

Figure 1: Retrosynthetic disconnection showing the path from the target amine back to the commodity chemical 2-ethylaniline.

Part 3: Primary Synthesis Pathway (The "Aniline Route")

This protocol is designed to be self-validating. Each step produces a distinct intermediate that can be characterized by 1H NMR to confirm regiochemistry before proceeding.

Step 1: Protection and Regioselective Bromination

Direct bromination of free aniline often leads to poly-bromination and oxidation. We protect the amine as an acetamide to moderate reactivity and enhance para-selectivity (steric bulk of acetyl + ethyl blocks ortho positions).

-

Reagents: Acetic anhydride, Bromine (

), Acetic acid, Sodium Hydroxide. -

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Critical Control: Temperature control during bromination (

) prevents side reactions.

Step 2: Sandmeyer Cyanation

Converting the amine to a nitrile establishes the benzylic carbon. This is superior to attempting to formylate the ring, which would struggle with directing effects (the Br and Et groups direct to different positions).

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Mechanism: Diazotization followed by Radical-Nucleophilic Aromatic Substitution (

character). -

Safety Note: Generation of HCN gas is possible; strictly maintain basic pH during cyanide addition and workup in a fume hood.

Step 3: Chemoselective Reduction

This is the most delicate step. Standard hydrogenation (

-

Reagents:

complex, Methanol (quenching). -

Mechanism: Concerted hydride transfer.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-ethylaniline (via Acetamide)

-

Acetylation:

-

To a stirred solution of 2-ethylaniline (12.1 g, 100 mmol) in glacial acetic acid (50 mL), add acetic anhydride (11.0 mL, 110 mmol) dropwise.

-

Stir at room temperature for 1 hour. Confirm conversion by TLC.

-

-

Bromination:

-

Cool the mixture to 10–15°C.

-

Add a solution of bromine (16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 30 minutes.

-

Why: Slow addition at low temp favors mono-substitution at the para position (4-position) due to the directing effect of the acetamido group and steric blocking of the 6-position by the ethyl group.

-

Stir for 2 hours at room temperature. Pour into ice water (300 mL). Filter the white precipitate (4-bromo-2-ethylacetanilide).

-

-

Hydrolysis:

-

Reflux the wet solid in 10% NaOH/Ethanol (100 mL) for 3 hours.

-

Concentrate ethanol, dilute with water, and extract with Ethyl Acetate.

-

Dry (

) and concentrate to yield 4-Bromo-2-ethylaniline .[1] -

Expected Yield: 75-85%.

-

Protocol B: Synthesis of 4-Bromo-2-ethylbenzonitrile

-

Diazotization:

-

Suspend 4-Bromo-2-ethylaniline (10.0 g, 50 mmol) in 6M HCl (40 mL). Cool to 0–5°C in an ice/salt bath.

-

Add a solution of

(3.8 g, 55 mmol) in water (10 mL) dropwise, keeping temp

-

-

Sandmeyer Reaction:

-

In a separate flask, neutralize CuCN (5.4 g, 60 mmol) and KCN (9.8 g, 150 mmol) in water (50 mL) (Caution: Deadly). Maintain temperature at 60°C.

-

Slowly add the cold diazonium solution to the CuCN mixture in portions. Nitrogen gas will evolve vigorously.

-

Heat to 80°C for 30 minutes to ensure completion.

-

-

Workup:

-

Cool and extract with Toluene (3 x 50 mL). Wash organics with dilute NaOH (to remove phenols) and water.

-

Expected Yield: 60-70%.

-

Protocol C: Reduction to 4-Bromo-2-ethylbenzylamine

-

Reduction:

-

Dissolve 4-Bromo-2-ethylbenzonitrile (4.2 g, 20 mmol) in anhydrous THF (30 mL) under Argon.

-

Add

(1.0 M solution, 40 mL, 40 mmol) dropwise at 0°C. -

Reflux the mixture for 4 hours.

-

-

Quench & Isolation:

-

Cool to 0°C. Carefully add Methanol (20 mL) to quench excess borane (Hydrogen evolution!).

-

Add conc. HCl (10 mL) and reflux for 1 hour (to break the boron-amine complex).

-

Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM).

-

Dry (

) and concentrate. Purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH3). -

Expected Yield: 80-90%.

-

Part 5: Process Data & Comparison

Table 1: Reducing Agent Compatibility for Aryl Bromo-Nitriles

| Reducing Agent | Reaction Conditions | Yield of Amine | Fate of Aryl Bromide | Recommendation |

| THF, Reflux | 85-95% | Intact | Recommended | |

| Ether, 0°C | 60-80% | Partial Debromination | Avoid | |

| Ethanol, 1 atm | 90% | Significant Debromination | Avoid | |

| MeOH, | 70-80% | Minor Debromination | Secondary Option | |

| MeOH, 0°C | 60-70% | Intact | Good Alternative |

Part 6: Visualization of Synthesis Pathway

Figure 2: Step-by-step synthetic workflow for the production of 4-Bromo-2-ethylbenzylamine.

Part 7: References

-

National Institutes of Health (NIH) PubChem. (2025). 4-Bromo-2-ethylbenzonitrile (CID 23023145).[2] Retrieved from [Link]

-

Organic Syntheses. (2024). General procedures for Sandmeyer Cyanation and Nitrile Reductions. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Applications of 4-Bromo-2-ethylbenzylamine in Structure-Based Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of functional moieties dictates the success of hit-to-lead optimization. 4-Bromo-2-ethylbenzylamine (CAS: 877131-68-5) has emerged as a highly specialized, bifunctional building block, most notably utilized in the design of potent antiviral therapeutics. As a Senior Application Scientist, I have observed that the true value of this compound lies not just in its reactivity, but in its precise stereoelectronic profile. This whitepaper provides an in-depth technical analysis of the physicochemical properties of 4-bromo-2-ethylbenzylamine, its mechanistic role in target engagement (specifically within SARS-CoV-2 Main Protease inhibitors), and the self-validating synthetic workflows required for its successful integration into complex drug scaffolds.

Molecular Architecture & Physicochemical Properties

The structural architecture of 4-bromo-2-ethylbenzylamine—a benzene ring substituted with a primary aminomethyl group, an ortho-ethyl group, and a para-bromine atom—confers a unique balance of lipophilicity, steric bulk, and halogen-bonding capability.

To facilitate rapid assessment for drug development professionals, the core physicochemical parameters are consolidated in Table 1.

Table 1: Quantitative Physicochemical Data for 4-Bromo-2-ethylbenzylamine

| Property | Value | Computational/Experimental Basis |

| Chemical Formula | C₉H₁₂BrN | Exact Mass Calculation |

| Molecular Weight | 214.10 g/mol | Standard Atomic Weights |

| CAS Registry Number | 877131-68-5 | Chemical Abstracts Service |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | 2D structure calculation (Primary Amine) |

| Hydrogen Bond Donors | 1 (2 active hydrogens) | Functional group analysis (-NH₂) |

| Hydrogen Bond Acceptors | 1 | Functional group analysis (Nitrogen lone pair) |

| Predicted LogP | ~2.9 - 3.1 | Lipinski estimation models |

| Rotatable Bonds | 3 | Structural flexibility analysis |

Note: The calculated LogP indicates a highly lipophilic character, which is advantageous for occupying deep hydrophobic pockets but requires careful monitoring of downstream ADME properties (e.g., efflux ratios).

Mechanistic Role in Structure-Based Drug Design (SBDD)

The utility of 4-bromo-2-ethylbenzylamine is best exemplified by its application in the optimization of SARS-CoV-2 Mpro (Main Protease) inhibitors, as well as historically in Hepatitis C virus (HCV) RNA-dependent RNA polymerase inhibitors[1].

When integrated into a larger scaffold (such as a diazepane or pyrrolidine-carboxamide core), the 4-bromo-2-ethylbenzyl moiety acts as a highly specific "anchor" within the viral protease active site[2]. The causality behind this profound increase in binding affinity (often pushing IC₅₀ values into the low nanomolar range, e.g., 16 nM) is driven by three distinct thermodynamic events:

-

Hydrophobic S2 Pocket Insertion: The ortho-ethyl group is perfectly sized to fill the lipophilic S2 pocket of the Mpro enzyme, maximizing van der Waals interactions[2].

-

Halogen Bonding in S4: The para-bromine atom is precisely oriented toward the S4 pocket, where it forms a highly directional halogen bond with the side chain of Gln189[2].

-

Entropic Gain via Water Displacement: WaterMap analyses reveal that the insertion of the bulky bromine atom directly displaces a high-energy, unstable water molecule from the active site[2]. The release of this trapped water into the bulk solvent provides a massive entropic driving force (ΔG < 0) for ligand binding.

Binding mechanism of the 4-bromo-2-ethylbenzyl moiety within the Mpro active site.

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the integration of 4-bromo-2-ethylbenzylamine into a drug scaffold must follow a self-validating protocol. The most common and efficient method is via reductive amination with a scaffold aldehyde or ketone, followed by subsequent functionalization[2].

Step-by-Step Methodology: Reductive Amination

Objective: Covalently attach the 4-bromo-2-ethylbenzyl moiety to a core scaffold while preventing over-reduction or epimerization of adjacent chiral centers.

-

Step 1: Imine Condensation Combine the scaffold aldehyde (1.0 eq) and 4-bromo-2-ethylbenzylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solubilizing properties for complex, lipophilic intermediates.

-

Step 2: Selective Reduction After 2 hours of stirring at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent. It reduces the transient iminium ion efficiently but is sterically hindered enough to avoid reducing the unreacted starting aldehyde, thereby minimizing side-product formation.

-

Step 3: Aqueous Quench & Extraction Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. Causality: The basic quench neutralizes the acetic acid byproduct generated by the reducing agent and ensures the newly formed secondary amine is fully free-based, driving its partition into the organic phase.

-

Step 4: Orthogonal Validation (LC-HRMS) Purify the crude product via flash column chromatography. Validate the fraction purity using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Causality: HRMS is mandatory here to confirm structural integrity. The presence of the bromine atom must be validated by its distinct isotopic signature—a nearly 1:1 ratio of the [M+H]⁺ and [M+H+2]⁺ peaks.

Synthetic workflow for integrating 4-bromo-2-ethylbenzylamine into drug scaffolds.

Pharmacokinetic and Pharmacodynamic (DMPK) Implications

While the 4-bromo-2-ethylbenzyl moiety drastically improves target affinity, its incorporation requires a holistic view of the molecule's Drug Metabolism and Pharmacokinetics (DMPK).

The high lipophilicity (LogP ~3.0) of this specific group can increase the likelihood of the resulting compound becoming a substrate for efflux transporters. In high-throughput medicinal chemistry (HTMC) campaigns, compounds bearing this moiety often exhibit high efflux ratios in MDR1 (P-glycoprotein) assays[3]. Therefore, a Senior Application Scientist must balance this lipophilic anchor by modulating the polarity of other regions of the molecule—such as incorporating hydrophilic heterocycles or polar carboxamide exit vectors—to maintain acceptable permeability, metabolic stability in human microsomes, and aqueous solubility[2].

Conclusion

4-Bromo-2-ethylbenzylamine is far more than a simple structural building block; it is a precision tool for structure-based drug design. By leveraging its unique steric volume to fill hydrophobic pockets, its halogen-bonding capabilities to engage specific amino acid residues, and its ability to drive entropic gains via water displacement, researchers can transform micromolar hits into nanomolar leads. However, successful application requires rigorous synthetic validation and a proactive approach to managing the resulting pharmacokinetic profile.

References

1.[2] Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: National Institutes of Health (NIH) / PMC URL:

2.[3] Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry Source: Gutenberg Open Science URL:

3.[1] Title: WO2006018725A1 - Inhibitors of hepatitis c virus rna-dependent rna polymerase, and compositions and treatments using the same Source: Google Patents URL:

Sources

- 1. WO2006018725A1 - Inhibitors of hepatitis c virus rna-dependent rna polymerase, and compositions and treatments using the same - Google Patents [patents.google.com]

- 2. Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

4-Bromo-2-ethyl benzylamine CAS number and molecular structure

CAS Number: 877131-68-5 Primary Application: Medicinal Chemistry Intermediate (Fragment-Based Drug Design)

Executive Summary

4-Bromo-2-ethylbenzylamine is a specialized aryl-alkyl building block used extensively in high-throughput medicinal chemistry (HTMC) and structure-based drug design (SBDD). It is characterized by a unique substitution pattern—a bromine atom at the para position and an ethyl group at the ortho position relative to the methylamine tail.

This specific steric and electronic arrangement makes it a "privileged fragment" for exploring hydrophobic pockets in protein targets. Notably, it has gained prominence in the optimization of SARS-CoV-2 Mpro inhibitors , where the ethyl group fills the hydrophobic S2 pocket while the bromine atom engages in halogen bonding with specific residues (e.g., Gln189).

This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for researchers utilizing this compound in lead optimization.

Chemical Identity & Structure

| Property | Detail |

| CAS Number | 877131-68-5 |

| IUPAC Name | (4-Bromo-2-ethylphenyl)methanamine |

| Common Synonyms | 4-Bromo-2-ethylbenzenemethanamine; 1-(4-Bromo-2-ethylphenyl)methanamine |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| SMILES | CCC1=C(CN)C=CC(Br)=C1 |

| InChI Key | SQLKXUKAJYHRNP-UHFFFAOYSA-N (Derived from Aldehyde Precursor) |

| Appearance | Colorless to pale yellow oil (Free base); White solid (HCl salt) |

Structural Visualization

The molecule features a benzene core substituted at the 1, 2, and 4 positions. The ortho-ethyl group provides significant steric bulk, restricting rotation when bound to active sites, while the primary amine serves as a versatile "handle" for amide coupling, reductive amination, or sulfonylation.

Physicochemical Profile (In Silico & Experimental)

Understanding the lipophilicity and basicity of this intermediate is crucial for predicting its behavior in biological assays and purification.

| Parameter | Value | Implications for Research |

| cLogP | ~2.9 | Moderately lipophilic; good membrane permeability potential. |

| pKa (Amine) | ~9.5 | Protonated at physiological pH; forms stable salts with HCl/TFA. |

| H-Bond Donors | 2 | Primary amine (-NH₂). |

| H-Bond Acceptors | 1 | Nitrogen lone pair. |

| Rotatable Bonds | 2 | Ethyl group and Methanamine arm allow induced fit. |

| Boiling Point | ~270°C (Predicted) | High boiling point; purify via column chromatography or salt crystallization. |

Synthetic Methodology

While the free amine is available from select suppliers, it is frequently synthesized in situ or on-demand to ensure freshness, as benzylamines can absorb CO₂ from the air. The most robust route utilizes 4-Bromo-2-ethylbenzaldehyde (CAS 532567-93-0).

Protocol: Reductive Amination (Aldehyde to Amine)

Objective: Conversion of 4-bromo-2-ethylbenzaldehyde to 4-bromo-2-ethylbenzylamine.

Reagents:

-

Precursor: 4-Bromo-2-ethylbenzaldehyde (1.0 equiv)

-

Ammonium Source: Ammonium Acetate (NH₄OAc) (10.0 equiv)

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

-

Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve 4-bromo-2-ethylbenzaldehyde in anhydrous methanol (0.1 M concentration).

-

Add Ammonium Acetate (excess) and stir at room temperature for 2 hours under N₂ atmosphere.

-

Note: The excess ammonium acetate drives the equilibrium toward the imine intermediate.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Slowly add NaBH₃CN.

-

Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

-

-

Workup (Critical for Purity):

-

Quench with 1N NaOH to pH > 10 (ensures amine is in free base form).

-

Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

-

Purification:

-

If oil is impure, convert to HCl salt by adding 4M HCl in Dioxane, precipitating the white solid.

-

Recrystallize from Ethanol/Ether if necessary.

-

Applications in Drug Discovery[4][5][6]

Case Study: SARS-CoV-2 Mpro Inhibitors

In the development of non-covalent inhibitors for the SARS-CoV-2 Main Protease (Mpro), this specific benzylamine fragment demonstrated superior binding kinetics compared to unsubstituted analogs.

-

Mechanism: The 2-ethyl group occupies the hydrophobic S2 pocket of the protease.

-

Interaction: The 4-bromo group extends toward the S4 pocket , often displacing unstable water molecules or forming halogen bonds with backbone carbonyls or side chains like Gln189.[2][3]

-

Result: This "bifunctional" occupancy stabilizes the ligand-protein complex, significantly improving IC₅₀ values.

General Scaffold Utility

Researchers utilize this amine to introduce the 4-bromo-2-ethylbenzyl moiety onto:

-

Sulfonamides: Via reaction with sulfonyl chlorides (GPCR ligands).

-

Ureas: Via reaction with isocyanates (Kinase inhibitors).

-

Secondary Amines: Via reductive amination with other ketones/aldehydes.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at 2–8°C. Hygroscopic; keep tightly sealed under inert gas (Argon/Nitrogen) to prevent carbonate formation.

-

Disposal: Dispose of as hazardous organic waste containing halogens.

References

-

ChemicalBook. (2025). 4-Bromo-2-ethyl benzylamine Product Description & CAS 877131-68-5.[4][5][6] Retrieved from

-

PubChem. (2025).[7][8] 4-Bromo-2-ethylbenzaldehyde (Precursor) Compound Summary. National Library of Medicine. Retrieved from

-

Gutenberg Open Science. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. (Discusses the specific binding mode of the 4-bromo-2-ethylbenzyl moiety). Retrieved from

-

Keying Chem. (2025).[3] Catalog Entry for CAS 877131-68-5.[4][5][9] Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scienceopen.com [scienceopen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 877131-68-5 CAS Manufactory [chemicalbook.com]

- 5. CAS [chemicalbook.com]

- 6. 877131-68-5 | 4-BroMo-2-ethylbenzylaMine | 杭州科盈化工有限公司 [keyingchem.com]

- 7. 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide | C14H19BrN2O | CID 380066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 10657005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 815-82-7 | Cupric tartrate | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

Potential applications of 4-Bromo-2-ethyl benzylamine in medicinal chemistry

Executive Summary

In the rapidly evolving landscape of antiviral drug discovery, the identification and optimization of privileged building blocks are paramount. 4-Bromo-2-ethyl benzylamine (4-BEBA) has recently emerged as a highly versatile pharmacophore, particularly in High-Throughput Medicinal Chemistry (HTMC) campaigns. This technical guide deconstructs the biophysical causality behind 4-BEBA's efficacy, detailing its structural rationale, its pivotal role in recent SARS-CoV-2 and Hepatitis C virus (HCV) inhibitor developments, and providing self-validating protocols for its integration into automated synthesis workflows.

Deconstructing the Pharmacophore: Causality in Design

The utility of 4-BEBA is not coincidental; it is rooted in precise steric and electronic properties that solve common thermodynamic challenges in target binding. As medicinal chemists, we select this building block based on three distinct structural pillars:

-

The Benzylamine Core (The Exit Vector): The primary amine acts as a highly reactive, directional linker. It is exceptionally suited for both reductive aminations and amide couplings, allowing rapid diversification of core scaffolds in parallel synthesis libraries[1].

-

The 2-Ethyl Substitution (Hydrophobic Bulk): The ortho-ethyl group restricts the conformational freedom of the benzyl ring. When interacting with viral proteases, this localized lipophilic bulk perfectly occupies tight, hydrophobic cavities (such as the S2 pocket of the SARS-CoV-2 Main Protease, Mpro), maximizing van der Waals interactions without introducing unacceptable molecular weight penalties[2].

-

The 4-Bromo Substitution (Electronic & Entropic Driver): Bromine is a heavy, polarizable halogen. It acts as a Lewis acid via its

-hole, enabling strong, highly directional halogen bonds with electron-rich protein backbone elements (e.g., the side chain of Gln189 in Mpro)[1]. Crucially, the steric volume of the bromine atom effectively displaces high-energy, unstable water molecules from the binding site. This localized desolvation yields a massive entropic gain (

Fig 1: Mechanistic rationale for 4-BEBA structural components in target binding.

Translational Applications in Antiviral Discovery

A. SARS-CoV-2 Mpro Hit-to-Lead Optimization

A landmark 2025 study highlighted the transformative power of 4-BEBA in the optimization of SARS-CoV-2 Mpro inhibitors[3]. Utilizing a combination of computational WaterMap simulations and HTMC, researchers identified that introducing the 4-bromo-2-ethylbenzyl moiety via reductive amination or amide coupling allowed the scaffold to perfectly bridge the S1' and S2/S4 pockets[1]. The ethyl group anchored the molecule in the hydrophobic S2 pocket, while the bromine atom formed a critical halogen bond with Gln189, displacing a specifically identified unstable water molecule[1]. This precise structural complementarity accelerated the optimization timeline, successfully transforming a weak 14

B. Hepatitis C Virus (HCV) Polymerase Inhibition

Beyond coronaviruses, 4-BEBA has proven instrumental in the synthesis of HCV RNA-dependent RNA polymerase (RdRp) inhibitors[4]. In these workflows, the amine is frequently utilized to functionalize complex dihydropyran or triazolopyrimidine scaffolds. For instance, protecting the amine with di-tert-butyl dicarbonate (Boc anhydride) allows for selective downstream cross-coupling reactions, ultimately yielding potent inhibitors that disrupt the viral replication machinery of HCV-infected cells[4].

Quantitative Data Synthesis

The profound impact of the 4-BEBA moiety on binding thermodynamics can be observed in the hit-to-lead progression of recent Mpro inhibitors. The table below summarizes the structure-activity relationship (SAR) causality:

| Pharmacophore Element | Target Interaction (SARS-CoV-2 Mpro) | Biophysical Effect | Impact on Binding Affinity (IC |

| Initial Hit Scaffold | Weak S1/S2 pocket engagement | Suboptimal hydration network | ~14 |

| + 2-Ethyl Substitution | S2 Hydrophobic Pocket | Increased van der Waals contacts | Intermediate enhancement |

| + 4-Bromo Substitution | S4 Pocket (Gln189) | Halogen bonding & Water displacement | Synergistic enhancement[1] |

| Optimized Lead (4-BEBA) | Full S1/S2/S4 engagement | Maximized Entropic | 16 nM [3] |

Self-Validating High-Throughput Medicinal Chemistry (HTMC) Protocol

When incorporating sterically hindered, ortho-substituted amines like 4-BEBA into automated library generation, standard coupling conditions often fail. As an application scientist, I mandate the use of self-validating protocols to distinguish between chemical failure (e.g., reagent degradation) and physical failure (steric clash).

Protocol: Parallel Amide Coupling with 4-BEBA Rationale: HATU is selected over standard carbodiimides (like EDC) because its 7-azabenzotriazole leaving group is highly reactive, overcoming the steric hindrance introduced by the ortho-ethyl group. DIPEA is utilized as a non-nucleophilic base to prevent competitive side reactions.

Step-by-Step Methodology:

-

Scaffold Preparation: Dissolve the core carboxylic acid scaffold (0.1 mmol) in anhydrous DMF (1.0 mL) under an inert nitrogen atmosphere.

-

Pre-Activation: Add HATU (0.12 mmol, 1.2 eq) and DIPEA (0.3 mmol, 3.0 eq) to the solution. Causality Rule: Allow a strict 3-minute pre-activation time. This ensures the complete formation of the active ester before the hindered amine is introduced, preventing the formation of unreactive guanidinium byproducts.

-

Amine Coupling: Dispense 4-BEBA (0.11 mmol, 1.1 eq) into the reaction vial. Stir at room temperature for 2 hours.

-

Internal Control (The Self-Validation Step): In a parallel control vial, react the identical activated acid with a non-hindered amine (e.g., unsubstituted benzylamine). Logic: If the control vial yields >95% product but the 4-BEBA vial fails, the failure is diagnosed as steric hindrance requiring thermal agitation, rather than degraded HATU.

-

QC Monitoring: Monitor the reaction via LC-MS. The complete disappearance of the activated ester mass and the emergence of the target mass confirms successful coupling.

-

High-Throughput Purification: Filter the crude mixture and subject it directly to automated preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Fig 2: Standard High-Throughput Medicinal Chemistry (HTMC) workflow for 4-BEBA.

References

1.[4] WO2006018725A1 - Inhibitors of hepatitis c virus rna-dependent rna polymerase, and compositions and treatments using the same. Google Patents. Available at: 2.[3] Hazemann, J., et al. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. PubMed (J Med Chem). Available at:[Link] 3.[1] Hazemann, J., et al. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ACS Publications. Available at:[Link] 4.[2] Hazemann, J., et al. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry. Gutenberg Open Science. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 3. Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2006018725A1 - Inhibitors of hepatitis c virus rna-dependent rna polymerase, and compositions and treatments using the same - Google Patents [patents.google.com]

4-Bromo-2-ethyl Benzylamine: A Strategic Building Block for Medicinal Chemistry

[1][2]

Executive Summary

4-Bromo-2-ethyl benzylamine is a specialized bifunctional scaffold increasingly utilized in high-throughput medicinal chemistry (HTMC) and fragment-based drug discovery (FBDD).[1][2] Its structural value lies in the ortho-ethyl substituent , which provides unique conformational restriction and hydrophobic bulk (S2 pocket filling), combined with a para-bromo handle that serves either as a halogen bond donor or a site for late-stage diversification via palladium-catalyzed cross-couplings.[1][2]

This guide details the synthesis, physicochemical properties, and application of this building block, grounded in recent pharmaceutical case studies including SARS-CoV-2 Mpro inhibitor development.[1]

Part 1: Physicochemical Profile & Strategic Value[2]

Structural Properties

The 2-ethyl group is not merely a lipophilic add-on; it exerts steric pressure on the benzylic amine, influencing the torsional angle relative to the aromatic ring.[2] This "ortho-effect" can lock the molecule into a bioactive conformation that unsubstituted benzylamines cannot access.[1]

| Property | Value | Relevance |

| Molecular Formula | C₉H₁₂BrN | Core scaffold composition |

| Molecular Weight | 214.10 g/mol | Fragment-like, allows room for elaboration |

| ClogP | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability potential |

| H-Bond Donors/Acceptors | 2 / 1 | Primary amine functionality |

| Rotatable Bonds | 2 | Ethyl group and benzylic amine bond |

| Electronic Character | Electron-deficient ring | Br exerts -I effect; Ethyl exerts +I effect (weak) |

The "Dual-Handle" Strategy

This molecule offers two distinct vectors for chemical expansion:[1][2]

-

Vector A (Amine): Nucleophilic attack for amide coupling, urea formation, or reductive amination.[1][2]

-

Vector B (Aryl Bromide): Electrophilic site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1][2]

Figure 1: Divergent synthetic utility of the 4-bromo-2-ethyl benzylamine scaffold.

Part 2: Synthetic Accessibility

The most reliable route to high-purity 4-bromo-2-ethyl benzylamine is the Reductive Amination of its corresponding aldehyde precursor.[1][2] While reduction of the nitrile (4-bromo-2-ethylbenzonitrile) is possible, the aldehyde route typically offers milder conditions and better functional group tolerance.[1]

Primary Route: Reductive Amination

This method avoids the use of strong reducing agents like Lithium Aluminum Hydride (LAH), making it scalable and safer.

Reaction Scheme: 4-Bromo-2-ethylbenzaldehyde + NH₄OAc + NaBH(OAc)₃ → 4-Bromo-2-ethyl benzylamine[1][2]

Alternative Route: Nitrile Reduction

Commercially available 4-bromo-2-ethylbenzonitrile (CAS: 744200-38-2) can be reduced using Borane-THF or catalytic hydrogenation (Raney Ni), though care must be taken to prevent debromination during hydrogenation.[1][2]

Part 3: Case Study – SARS-CoV-2 Mpro Inhibitors[1][2]

A definitive application of this building block is found in the optimization of inhibitors for the SARS-CoV-2 Main Protease (Mpro).[1][2] Researchers utilized the 4-bromo-2-ethyl benzylamine moiety to exploit specific pockets within the enzyme active site.[1]

Mechanism of Action

-

The 2-Ethyl Group: Occupies the hydrophobic S2 pocket of the protease.[1][2] The steric bulk of the ethyl group (vs. methyl or hydrogen) fills this pocket more effectively, displacing high-energy water molecules and improving binding entropy.

-

The 4-Bromo Atom: Orients towards the S4 pocket , forming a critical halogen bond with the side chain of Gln189.[1][2][3][4] This interaction is highly specific; replacing Br with Cl or H significantly reduces potency.[1]

Figure 2: Structure-Activity Relationship (SAR) logic for Mpro inhibition.

Part 4: Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Adapted from standard reductive amination procedures for benzaldehydes.[1][2]

Reagents:

-

Ammonium Acetate (10.0 equiv) or amine partner

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

-

Acetic Acid (catalytic)

Step-by-Step:

-

Solution Prep: Dissolve 4-bromo-2-ethylbenzaldehyde (e.g., 5.0 mmol) in DCE (20 mL) under N₂ atmosphere.

-

Imine Formation: Add Ammonium Acetate (50 mmol) and stir at room temperature for 30 minutes. Note: If coupling to a secondary amine, add the amine (1.1 equiv) and acetic acid (1 drop) instead.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (7.5 mmol) portion-wise over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for disappearance of the aldehyde.[1][2]

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][5]

-

Purification: The free amine can be purified via flash column chromatography (DCM/MeOH/NH₃) or converted to the HCl salt for crystallization.[2]

Protocol B: Suzuki-Miyaura Cross-Coupling

For diversifying the 4-position.[1][2][6]

Reagents:

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Dioxane/Water (4:1)

Step-by-Step:

-

Degassing: Charge a microwave vial with the aryl bromide substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent: Add degassed Dioxane/Water via syringe.[1]

-

Heating: Heat to 90°C (oil bath) or 110°C (microwave) for 1–4 hours.

-

Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.[1][2]

-

Purification: Silica gel chromatography. Note: Protect the primary amine (e.g., as a Boc-carbamate) before coupling if the boronic acid contains aldehyde or ketone groups to prevent side reactions.

Part 5: Safety & Handling

-

Corrosivity: Benzylamines are generally corrosive and skin irritants.[1][2] Wear gloves, goggles, and a lab coat.

-

Inhalation: Handle in a fume hood to avoid inhalation of vapors or dust.[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb CO₂ from the air to form carbamates over time.[1][2]

-

Waste: Dispose of halogenated organic waste separately.

References

-

Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. ACS Publications. (2025).[1][2] Describes the synthesis of scaffold 75 using 4-bromo-2-ethylbenzaldehyde via reductive amination and the specific halogen bonding role of the bromine atom.[1][3] Link (Note: Generalized link to ACS Med Chem as specific 2025 snippet is from search index; verify exact DOI upon publication).

-

4-Bromo-2-ethylbenzonitrile Product Data. PubChem. CID 23023145.[1][2][7] Provides physical property data and commercial availability for the nitrile precursor.[2] Link

-

Suzuki-Miyaura Coupling of Aryl Bromides. BenchChem Protocols. General conditions for coupling 4-bromo-aniline derivatives. Link

-

Reductive Amination of Benzaldehydes. Organic Chemistry Portal. Standard mechanistic pathways and reagent choices (NaBH(OAc)3 vs NaCNBH3). Link

Sources

- 1. 4-Bromo-2-ethylbenzaldehyde | C9H9BrO | CID 53256793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scienceopen.com [scienceopen.com]

- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Bromo-2-ethylbenzonitrile | C9H8BrN | CID 23023145 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of 4-Bromo-2-ethyl Benzylamine Derivatives: A Comprehensive Technical Guide

Executive Summary

The benzylamine pharmacophore is a cornerstone in medicinal chemistry, historically recognized for its interaction with amine oxidases. However, specific functionalization—such as the 4-bromo-2-ethyl benzylamine motif—has recently emerged as a highly privileged scaffold in targeted antiviral drug discovery and neuro-metabolic modulation. This whitepaper dissects the structural rationale, biological activity, and experimental validation of 4-bromo-2-ethyl benzylamine derivatives, providing a robust framework for researchers engaged in hit-to-lead optimization.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of 4-bromo-2-ethyl benzylamine derivatives stems from the precise spatial arrangement of its substituents, which allows for highly specific protein-ligand interactions.

-

The 2-Ethyl Substitution (Steric Occlusion): The ethyl group provides optimal lipophilic bulk. In protease targets, this moiety perfectly occupies hydrophobic subsites (e.g., the S2 pocket), driving binding affinity through favorable van der Waals packing and the displacement of high-energy water molecules [1].

-

The 4-Bromo Substitution (Halogen Bonding): Unlike lighter halogens, bromine possesses a highly polarizable electron cloud and a distinct "σ-hole" (a region of positive electrostatic potential). This allows the 4-bromo group to act as a strong halogen bond donor, typically targeting backbone carbonyl oxygens or glutamine side chains (e.g., Gln189 in viral proteases) [1].

-

The Benzylamine Vector (Covalent Linkage & H-Bonding): The primary amine serves as a highly reactive vector for High-Throughput Medicinal Chemistry (HTMC), specifically via reductive amination. In biological environments, the nitrogen atom participates in complex, water-mediated hydrogen-bonding networks.

Diagram 1: Logical relationship of the 4-bromo-2-ethyl benzylamine pharmacophore interactions.

Antiviral Applications: Targeting SARS-CoV-2 Mpro

The most prominent contemporary application of the 4-bromo-2-ethyl benzylamine building block is in the development of non-covalent inhibitors for the SARS-CoV-2 Main Protease (Mpro, 3CLpro).

In a recent hit-to-lead optimization campaign [1], researchers utilized High-Throughput Medicinal Chemistry (HTMC) to append the 4-bromo-2-ethylbenzyl moiety onto a diazepane core via reductive amination. The resulting derivatives exhibited a massive leap in potency (from 14 µM to 16 nM).

Mechanistic Causality: Molecular dynamics and X-ray crystallography revealed that the 2-ethyl group perfectly fills the hydrophobic S2 pocket of Mpro. Simultaneously, the 4-bromo atom is oriented toward the S4 pocket, forming a critical halogen bond with the Gln189 side chain. This specific interaction displaces an unstable, high-energy water molecule from the S4 subsite, resulting in a significant entropic gain in binding free energy [1].

Diagram 2: Iterative HTMC and computational workflow for Mpro inhibitor optimization.

Neurological and Metabolic Applications: MAO-B & SSAO

Beyond virology, benzylamine derivatives are classic modulators of amine oxidases.

-

Monoamine Oxidase B (MAO-B): Benzylamine is a recognized substrate and reversible inhibitor of MAO-B, an enzyme implicated in Parkinson's disease and oxidative stress. Halogenated benzylamines (such as bromo-derivatives) demonstrate enhanced selectivity for the MAO-B isoform over MAO-A due to the specific volume constraints of the MAO-B bipartite cavity [2].

-

Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1): Benzylamine derivatives stimulate glucose transport in adipocytes. The enzyme SSAO oxidizes the benzylamine moiety, producing hydrogen peroxide (

) as a byproduct. This localized

Validated Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to aid troubleshooting.

Protocol A: FRET-Based Enzymatic Assay for SARS-CoV-2 Mpro Inhibition

This assay measures the ability of 4-bromo-2-ethyl benzylamine derivatives to inhibit the cleavage of a fluorogenic substrate by recombinant Mpro.

Reagents & Rationale:

-

Assay Buffer: 50 mM HEPES (pH 7.3), 1 mM DTT, 1 mM EDTA, 0.01% Triton X-100.

-

Causality: DTT is critical to maintain the catalytic Cys145 of Mpro in a reduced, active state. EDTA chelates trace heavy metals that promote non-specific enzyme aggregation or cysteine oxidation. Triton X-100 prevents promiscuous inhibitor aggregation (a common false-positive artifact in screening).

-

-

Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (FRET peptide).

-

Positive Control: Nirmatrelvir (covalent Mpro inhibitor).

Step-by-Step Procedure:

-

Compound Preparation: Serially dilute the test derivatives in 100% DMSO. Transfer 0.5 µL of each dilution to a 384-well black microplate (final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation).

-

Enzyme Incubation: Add 25 µL of recombinant SARS-CoV-2 Mpro (final concentration: 10 nM) diluted in Assay Buffer to the wells. Incubate at 37°C for 30 minutes. Self-Validation: This pre-incubation step allows for the equilibration of non-covalent binding kinetics.

-

Reaction Initiation: Add 25 µL of the FRET substrate (final concentration: 20 µM) to all wells.

-

Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 20 minutes at

nm and -

Data Analysis: Calculate the initial velocity (

) from the linear portion of the progress curve. Plot

Protocol B: In Vitro MAO-B Fluorometric Inhibition Assay

Reagents & Rationale:

-

Substrate: Kynuramine.

-

Causality: Kynuramine is non-fluorescent, but its MAO-B catalyzed oxidation product (4-hydroxyquinoline) is highly fluorescent. This allows for a direct, continuous readout without relying on coupled enzyme systems (like HRP/Amplex Red), which are prone to false positives if the test compound inadvertently inhibits the coupling enzyme [2].

-

Step-by-Step Procedure:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Incubate recombinant human MAO-B (5 µg/mL) with varying concentrations of the benzylamine derivative for 15 minutes at 37°C.

-

Initiate the reaction by adding kynuramine (final concentration: 50 µM).

-

Measure fluorescence (

nm, -

Determine the mode of inhibition (competitive vs. non-competitive) by constructing a Lineweaver-Burk plot across multiple substrate concentrations.

Quantitative Data Summary

The following table synthesizes the biological activity metrics of optimized 4-bromo-2-ethyl benzylamine derivatives across different target classes, demonstrating the versatility of the scaffold.

| Compound Class / Target | Core Scaffold | Key Substitutions | Primary Activity Metric | Binding Mode | Reference |

| SARS-CoV-2 Mpro | Diazepane | 4-Bromo-2-ethylbenzyl | Non-covalent (S2/S4 pockets) | Hazemann et al. [1] | |

| SARS-CoV-2 Mpro | Diazepane | Unsubstituted benzyl | Non-covalent (Weak S2 fit) | Hazemann et al. [1] | |

| Human MAO-B | Sulfonamide | Halogenated benzylamine | Reversible, Non-competitive | Sağlık et al. [2] | |

| SSAO / VAP-1 | Native Amine | Benzylamine (Reference) | High | Substrate (Oxidative deamination) | General Lit. |

Table 1: Comparative biological activity of benzylamine derivatives. Note the drastic >800-fold increase in Mpro inhibition when transitioning from an unsubstituted benzyl group to the 4-bromo-2-ethylbenzyl moiety.

References

-

Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Source: Journal of Medicinal Chemistry, 2025. URL: [Link]

-

Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. URL: [Link]

4-Bromo-2-ethyl benzylamine and its role in pharmaceutical intermediates

An In-Depth Technical Guide to 4-Bromo-2-ethylbenzylamine: A Strategic Intermediate in Modern Pharmaceutical Synthesis

Abstract

4-Bromo-2-ethylbenzylamine is a strategically important, yet specialized, building block in medicinal chemistry. Its unique trifecta of functional groups—a primary amine for derivatization, a bromine atom for advanced cross-coupling reactions, and an ethyl group for steric and electronic modulation—positions it as a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and critical role in drug development. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and illustrate its application in constructing advanced molecular scaffolds, offering researchers and drug development professionals a practical resource for leveraging this versatile compound.

Introduction: The Architectural Value of Substituted Benzylamines

Substituted benzylamines are privileged scaffolds in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates. Their structural motif allows for precise three-dimensional orientation of pharmacophoric elements, facilitating interactions with biological targets such as enzymes and receptors.[1] 4-Bromo-2-ethylbenzylamine emerges as a particularly sophisticated intermediate. Its design incorporates:

-

The Benzylamine Core: Provides a robust anchor for building molecular complexity and a basic nitrogen atom that is often crucial for target binding or improving pharmacokinetic properties.

-

The 4-Bromo Group: A highly versatile synthetic handle. The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for assembling complex aromatic systems.[2]

-

The 2-Ethyl Group: This substituent ortho to the aminomethyl group serves a dual purpose. It introduces steric bulk, which can influence the conformation of the molecule and provide selectivity for specific biological targets. Electronically, it is a weakly donating group, which can subtly modulate the reactivity of the aromatic ring.

This guide will deconstruct the synthesis and utility of this intermediate, providing the foundational knowledge required for its effective application in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties and handling requirements is paramount for laboratory safety and experimental success. While specific experimental data for 4-Bromo-2-ethylbenzylamine is not widely published, its properties can be reliably inferred from its structure and data on closely related analogues.

| Property | Value / Information | Source / Basis |

| Chemical Name | (4-Bromo-2-ethylphenyl)methanamine | IUPAC Nomenclature |

| Molecular Formula | C₉H₁₂BrN | Calculated |

| Molecular Weight | 214.10 g/mol | Calculated |

| CAS Number | Not assigned. | N/A |

| Appearance | Expected to be a liquid or low-melting solid. | Analogy to similar compounds[3] |

| Key Hazards | Assumed to be a corrosive substance. Causes severe skin burns and eye damage. Harmful if swallowed. | Inferred from SDS of 4-bromobenzylamine[4][5] |

| Handling Precautions | Handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. | Standard practice for corrosive amines[6][7] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents. | General chemical storage guidelines[8] |

Note: The safety information is extrapolated from safety data sheets for structurally similar compounds. A substance-specific risk assessment should always be conducted before use.

Synthesis of 4-Bromo-2-ethylbenzylamine

The most logical and efficient synthesis of 4-Bromo-2-ethylbenzylamine involves a two-step process: the preparation of the corresponding aldehyde precursor, followed by its conversion to the primary amine via reductive amination. This strategy is favored for its high yields and chemoselectivity.

Step 1: Synthesis of the Precursor, 4-Bromo-2-ethylbenzaldehyde

The key starting material is 4-Bromo-2-ethylbenzaldehyde (CAS No. 1114808-89-7).[9] While several synthetic routes exist for substituted benzaldehydes, a common laboratory-scale approach involves the formylation of a suitable precursor.

Step 2: Reductive Amination to Form 4-Bromo-2-ethylbenzylamine

Reductive amination is a superior method for converting aldehydes and ketones to amines, as it proceeds in a single pot and avoids the common problem of over-alkylation seen in direct alkylations with ammonia.[10] The reaction involves the initial formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ by a selective reducing agent to yield the desired primary amine.

The choice of reducing agent is critical. While sodium borohydride can be used, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine over the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct.[11]

This protocol is a representative procedure based on well-established methods for the reductive amination of aldehydes.[12][13]

Materials:

-

4-Bromo-2-ethylbenzaldehyde

-

Ammonium acetate or aqueous ammonia (NH₃·H₂O)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or 1,2-Dichloroethane (DCE)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a solution of 4-Bromo-2-ethylbenzaldehyde (1.0 eq) in methanol (approx. 0.2 M), add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 20°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by flash column chromatography on silica gel to yield pure 4-Bromo-2-ethylbenzylamine.

The Strategic Role in Pharmaceutical Synthesis

The true value of 4-Bromo-2-ethylbenzylamine is realized in its application as a versatile building block for constructing more complex, biologically active molecules.

The Bromine Moiety: A Gateway to Molecular Diversity

The bromine atom at the 4-position is the primary point of diversification. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming reactions in organic synthesis. This allows for the strategic introduction of various aryl, heteroaryl, or alkyne groups, which are common features in kinase inhibitors, GPCR ligands, and other drug classes.

The Amine Group: A Point of Attachment and Interaction

The primary amine is readily functionalized. It can be acylated to form amides, reductively aminated again to form secondary or tertiary amines, or used as a nucleophile in various other transformations. In a final drug molecule, this nitrogen often serves as a key hydrogen bond donor or acceptor, or as a basic center that can be protonated to improve solubility.

Illustrative Application: Synthesis of a Kinase Inhibitor Scaffold

To illustrate its utility, consider the synthesis of a hypothetical precursor to a kinase inhibitor. Many kinase inhibitors feature a heterocyclic core (like a pyrimidine) attached to a substituted phenyl ring.

Synthetic Scheme:

-

Protection: The primary amine of 4-Bromo-2-ethylbenzylamine is first protected, for example, as a Boc-carbamate, to prevent it from interfering with the subsequent cross-coupling reaction.

-

Suzuki Coupling: The protected intermediate is then coupled with a pyrimidine boronic acid derivative using a palladium catalyst. This step forges the key C-C bond.[2]

-

Deprotection: The Boc protecting group is removed under acidic conditions to reveal the primary amine, yielding the final advanced intermediate, ready for further elaboration.

This sequence demonstrates how 4-Bromo-2-ethylbenzylamine can be used to rapidly assemble complex molecular architectures that are relevant to modern drug discovery programs.[1]

Analytical Characterization

Confirming the identity and purity of synthesized 4-Bromo-2-ethylbenzylamine is essential. A standard suite of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic signals for the ethyl group, the aromatic protons, and the aminomethyl (CH₂) group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The presence of bromine will give a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a powerful diagnostic tool.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

4-Bromo-2-ethylbenzylamine is a high-value pharmaceutical intermediate whose structure is intelligently designed for synthetic versatility. It provides a robust platform for generating diverse libraries of complex molecules through sequential, high-yielding reactions. The strategic placement of its bromo, ethyl, and aminomethyl functionalities offers medicinal chemists precise control over the introduction of key pharmacophoric elements. A comprehensive understanding of its synthesis and reactivity, as outlined in this guide, empowers researchers to fully exploit its potential in the development of next-generation therapeutics.

References

-

MySkinRecipes. (n.d.). (4-Bromo-benzyl)-(2-morpholin-4-yl-ethyl)-amine. MySkinRecipes. [Link]

- Google Patents. (2002). US6340773B1 - Preparation of halogenated primary amines.

-

National Center for Biotechnology Information. (n.d.). 4-Bromobenzylamine. PubChem. [Link]

- Joseph, J., & Kumar, A. S. (2018). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management, 5(12), 35-41.

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(14), 3933-3942. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

PubChemLite. (n.d.). 4-bromo-2-ethylbenzaldehyde (C9H9BrO). PubChemLite. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-ethylbenzaldehyde. PubChem. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

- 1. (4-Bromo-benzyl)-(2-morpholin-4-yl-ethyl)-amine [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-2-ethylbenzaldehyde | 1114808-89-7 [sigmaaldrich.com]

- 4. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Bromo-2-ethylbenzaldehyde | C9H9BrO | CID 53256793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide on the Structural Analogs of 4-Bromo-2-ethylbenzylamine and Their Properties

Introduction

In the landscape of medicinal chemistry and materials science, the benzylamine scaffold remains a cornerstone for the development of novel molecules with tailored properties. The strategic substitution on the aromatic ring allows for the fine-tuning of electronic and steric characteristics, profoundly influencing the compound's interactions with biological targets or its performance in material applications. This guide focuses on 4-Bromo-2-ethylbenzylamine, a substituted benzylamine with potential for further exploration, and its structural analogs. The presence of a bromine atom at the 4-position and an ethyl group at the 2-position creates a unique electronic and steric profile that can be systematically modified to probe structure-activity relationships (SAR).

This document provides a comprehensive overview of the synthesis, potential properties, and experimental evaluation of structural analogs of 4-Bromo-2-ethylbenzylamine. It is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for various applications, including but not limited to, the development of novel therapeutic agents and functional materials.

The Core Moiety: 4-Bromo-2-ethylbenzylamine

4-Bromo-2-ethylbenzylamine serves as the foundational structure for the design of a diverse library of analogs. The key structural features of this molecule are:

-

The Benzylamine Core: A versatile pharmacophore known to interact with a variety of biological targets.

-

4-Bromo Substitution: The bromine atom, a halogen, is an electron-withdrawing group via induction and a weak deactivator. It also increases lipophilicity and can participate in halogen bonding, which can be a crucial interaction in ligand-receptor binding. Bromo-substitutions have been shown to enhance the cytotoxic and antimicrobial activities of certain molecules.[1][2][3][4][5]

-

2-Ethyl Substitution: The ethyl group at the ortho position introduces steric bulk, which can influence the conformation of the benzylamine and its binding to target proteins. It is an electron-donating group, which can modulate the electronic properties of the aromatic ring.

The strategic placement of these substituents provides a starting point for designing analogs with modified properties.

Synthesis of 4-Bromo-2-ethylbenzylamine

The primary and most direct route for the synthesis of 4-Bromo-2-ethylbenzylamine is through the reductive amination of its corresponding aldehyde, 4-Bromo-2-ethylbenzaldehyde.[6] This method is widely used for the preparation of primary, secondary, and tertiary amines.[7][8]

Experimental Protocol: Reductive Amination

Objective: To synthesize 4-Bromo-2-ethylbenzylamine from 4-Bromo-2-ethylbenzaldehyde.

Materials:

-

4-Bromo-2-ethylbenzaldehyde

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve 4-Bromo-2-ethylbenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Add ammonium acetate (10 eq) or a solution of ammonia in methanol (7N, 10 eq) to the flask.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in anhydrous methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-Bromo-2-ethylbenzylamine.

Caption: Reductive amination workflow for the synthesis of 4-Bromo-2-ethylbenzylamine.

Structural Analogs of 4-Bromo-2-ethylbenzylamine

The core structure of 4-Bromo-2-ethylbenzylamine offers several positions for modification to generate a library of analogs for screening. The primary points of diversification are the aromatic ring, the benzylic carbon, and the amine group.

Modifications of the Aromatic Ring

Systematic modification of the substituents on the phenyl ring can have a profound impact on the molecule's physicochemical properties and biological activity.

a) Varying the Halogen at the 4-Position

Replacing the bromine atom with other halogens (Fluorine, Chlorine, Iodine) can modulate the electronic and steric properties.

| Halogen | Electronegativity | van der Waals Radius (Å) | Lipophilicity (Hansch-Leo π) | Potential Impact |

| F | 3.98 | 1.47 | +0.14 | Increased metabolic stability, potential for H-bonding. |

| Cl | 3.16 | 1.75 | +0.71 | Similar to Br but less lipophilic. |

| Br | 2.96 | 1.85 | +0.86 | Good balance of lipophilicity and size. |

| I | 2.66 | 1.98 | +1.12 | Highest lipophilicity, potential for strong halogen bonding. |

b) Altering the Alkyl Group at the 2-Position

Modifying the size and nature of the alkyl group at the ortho position can influence the molecule's conformation and steric interactions with its target.

-

Smaller groups (e.g., methyl): May allow for better fitting into a binding pocket.

-

Larger or branched groups (e.g., isopropyl, tert-butyl): Can be used to probe steric constraints and may enhance selectivity.

-

Cyclic groups (e.g., cyclopropyl): Can introduce conformational rigidity.

c) Introduction of Other Substituents

Introducing additional substituents on the aromatic ring can further tune the properties of the analogs.

-

Electron-donating groups (e.g., -OCH₃, -OH): Can increase electron density on the ring and may participate in hydrogen bonding.

-

Electron-withdrawing groups (e.g., -CN, -NO₂): Can decrease the pKa of the amine and may act as hydrogen bond acceptors.[9]

Modifications at the Benzylic Carbon

Introducing substituents at the benzylic carbon can create chiral centers and influence the three-dimensional shape of the molecule.

-

α-Methylation: Can increase metabolic stability and may enhance binding affinity by providing additional hydrophobic interactions.

-

α-Hydroxylation: Can introduce a hydrogen bond donor/acceptor group.

Modifications of the Amine Group

The amine group is a critical site for interaction and can be modified to alter basicity, lipophilicity, and hydrogen bonding capacity.

-

N-Alkylation (Secondary and Tertiary Amines): N-ethyl or N-methyl substitution can alter the pKa and lipophilicity.[10][11] Tertiary amines are often more lipophilic and can have different pharmacokinetic profiles.

-

N-Acylation (Amides): Converting the amine to an amide can eliminate its basicity and introduce a hydrogen bond acceptor.

-

N-Arylation: Can introduce additional aromatic interactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. gjesrm.com [gjesrm.com]

- 4. (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY [academia.edu]

- 5. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-ethylbenzaldehyde | C9H9BrO | CID 53256793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 [mdpi.com]

- 8. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. (2-Bromo-benzyl)-ethyl-amine|Research Chemical [benchchem.com]

- 11. 4-bromo-N-ethyl-2-methylaniline | C9H12BrN | CID 23053407 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized N-Alkylation of Diethylamine with 4-Bromobenzyl Bromide

Executive Summary

The synthesis of N-(4-bromobenzyl)-N,N-diethylamine is a highly valuable transformation in medicinal chemistry and advanced ligand design . The resulting tertiary amine features a para-bromoaryl moiety, which serves as a versatile electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations) . This application note provides a self-validating, highly optimized protocol for the direct N-alkylation of diethylamine using 4-bromobenzyl bromide, focusing heavily on kinetic control and mechanistic causality to maximize yield and purity.

Mechanistic Rationale & Kinetic Control

Direct N-alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. To consistently achieve yields exceeding 85% and suppress unwanted side reactions, this protocol is engineered around three mechanistic pillars:

-

Solvent Selection (Acetonitrile): The reaction utilizes anhydrous acetonitrile (MeCN), a polar aprotic solvent (

). Unlike protic solvents (e.g., ethanol) that form hydrogen bonds with the amine's lone pair and dampen its nucleophilicity, MeCN leaves the diethylamine nucleophile unsolvated and highly reactive. This significantly lowers the activation energy of the SN2 transition state . -

Acid Scavenging (K₂CO₃): The substitution generates hydrobromic acid (HBr) as a stoichiometric byproduct. If unneutralized, HBr rapidly protonates unreacted diethylamine (pKₐ

10.5), converting it into an inert diethylammonium salt and capping the theoretical yield at 50%. Potassium carbonate (K₂CO₃) is employed as a mild, insoluble inorganic base to irreversibly scavenge HBr without inducing unwanted base-catalyzed hydrolysis of the benzylic bromide . -

Kinetic Control via Slow Addition: Although diethylamine is a secondary amine, the resulting tertiary amine product remains weakly nucleophilic and can react with excess electrophile to form a quaternary ammonium salt (over-alkylation). By adding the 4-bromobenzyl bromide dropwise to a stoichiometric excess of diethylamine, the system is maintained under pseudo-first-order kinetics. The high local concentration of the secondary amine ensures it outcompetes the tertiary amine product for the electrophile.

Comparative Benchmarking

While direct alkylation is highly efficient, it is essential to contextualize its performance against alternative synthetic routes such as reductive amination and palladium-catalyzed coupling.

| Parameter | Direct N-Alkylation (This Protocol) | Reductive Amination | Pd-Catalyzed Coupling |

| Starting Materials | 4-Bromobenzyl bromide + Diethylamine | 4-Bromobenzaldehyde + Diethylamine | 4-Bromobenzyl bromide + Diethylamine |

| Key Reagents | K₂CO₃, MeCN | NaBH₄ or NaBH(OAc)₃, MeOH | Pd₂(dba)₃, BINAP, NaOtBu, Toluene |

| Reaction Temperature | Room Temp to 82 °C (Reflux) | 0 °C to Room Temp | 80 °C to 110 °C |

| Reaction Time | 4 – 12 hours | 2 – 6 hours | 12 – 24 hours |

| Typical Yield | 85% – 95% | > 90% | 60% – 80% |

| Primary Byproducts | Quaternary ammonium salts (trace) | 4-Bromobenzyl alcohol | Dehalogenated arenes |

| Scalability & Cost | Highly scalable, low cost | Good scalability, moderate cost | Limited by catalyst cost, high cost |

Standard Operating Procedure (SOP)

Materials Required:

-

4-Bromobenzyl bromide (1.0 eq, 10.0 mmol, 2.50 g)

-

Diethylamine (1.2 eq, 12.0 mmol, 1.24 mL)

-

Potassium carbonate (K₂CO₃), oven-dried (2.5 eq, 25.0 mmol, 3.45 g)

-

Anhydrous Acetonitrile (MeCN) (30 mL)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon or nitrogen atmosphere.

-

Base Activation: Add K₂CO₃ (3.45 g) and anhydrous MeCN (20 mL) to the flask. Inject diethylamine (1.24 mL) via syringe. Stir the suspension vigorously at room temperature for 15 minutes to ensure uniform dispersion.

-

Electrophile Addition: Dissolve 4-bromobenzyl bromide (2.50 g) in anhydrous MeCN (10 mL) in a separate vial. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30 minutes. Critical Step: Do not accelerate the addition rate, as this will promote over-alkylation.

-

Reaction Propagation: Once the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) using an oil bath. Maintain reflux for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the insoluble K₂CO₃ and KBr salts. Wash the filter cake with an additional 10 mL of MeCN. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Extraction: Partition the concentrated crude residue between Ethyl Acetate (50 mL) and distilled water (50 mL) in a separatory funnel. Extract the aqueous layer with an additional 25 mL of Ethyl Acetate. Combine the organic layers, wash with saturated aqueous sodium chloride (brine, 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes) to afford pure N-(4-bromobenzyl)-N,N-diethylamine.

Workflow Visualization

Figure 1: Experimental workflow for the N-alkylation of diethylamine.

Troubleshooting & Quality Control

-

Low Yield / Incomplete Conversion: Often caused by moisture in the solvent or base, which leads to the competitive hydrolysis of 4-bromobenzyl bromide into 4-bromobenzyl alcohol. Ensure MeCN is strictly anhydrous and K₂CO₃ is oven-dried prior to use.

-

Formation of Quaternary Ammonium Salts: Indicated by a highly polar spot remaining on the TLC baseline. This occurs if the 4-bromobenzyl bromide is added too rapidly or if the reaction is overheated for extended periods. Adhere strictly to the 30-minute dropwise addition protocol to maintain pseudo-first-order kinetics.

References

Application Note: High-Fidelity Synthesis of 4-Bromo-2-ethylbenzylamine via Reductive Amination

Abstract

This application note details the optimized protocol for the synthesis of 4-Bromo-2-ethylbenzylamine , a critical pharmacophore in medicinal chemistry often utilized as a fragment for GPCR ligands and kinase inhibitors. The presence of the ortho-ethyl group introduces steric parameters that distinguish this synthesis from standard benzylamine preparations, while the para-bromine handle necessitates chemoselective reducing conditions to prevent hydrodehalogenation. This guide presents a robust, scalable reductive amination workflow using ammonium acetate and sodium cyanoborohydride (

Introduction & Strategic Analysis

The Synthetic Challenge

The target molecule contains two structural features that dictate the synthetic strategy:

-

The ortho-Ethyl Group: This substituent creates steric bulk around the benzylic position. In standard reductive aminations, this can retard the formation of the imine intermediate, necessitating thermodynamic control (excess amine, optimized solvent polarity).

-

The para-Bromo Substituent: Aryl bromides are susceptible to Pd-catalyzed hydrogenolysis (debromination) under standard hydrogenation conditions (

, Pd/C). Therefore, catalytic hydrogenation is contraindicated . Hydride-based reduction is required to preserve the synthetic handle for downstream coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Retrosynthetic Logic

The most efficient disconnection is the C-N bond formation via reductive amination of 4-bromo-2-ethylbenzaldehyde .

Figure 1: Retrosynthetic analysis identifying the aldehyde precursor.

Methodology Selection: The "Borch" Reduction[1]